2-(4-CHLOROPHENYL)-3-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
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Overview
Description
2-(4-Chlorophenyl)-3-[(E)-[(4-chlorophenyl)methylidene]amino]-7-nitro-1,2,3,4-tetrahydroquinazolin-4-one: is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a chlorophenyl group, a nitro group, and a tetrahydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-3-[(E)-[(4-chlorophenyl)methylidene]amino]-7-nitro-1,2,3,4-tetrahydroquinazolin-4-one typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 2-amino-4-chlorobenzonitrile to form an intermediate Schiff base. This intermediate is then subjected to cyclization with nitro-substituted isocyanate under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: The compound has shown promise in preliminary studies as an anti-cancer agent. Its ability to inhibit certain cellular pathways involved in cancer progression is of particular interest.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-[(E)-[(4-chlorophenyl)methylidene]amino]-7-nitro-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. In medicinal applications, the compound is believed to inhibit enzymes involved in cell proliferation, leading to its potential use as an anti-cancer agent. The nitro group plays a crucial role in its reactivity, allowing it to form covalent bonds with target proteins, thereby inhibiting their function.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-3-[(E)-[(4-chlorophenyl)methylidene]amino]-1,2,3,4-tetrahydroquinazolin-4-one: Lacks the nitro group, resulting in different reactivity and applications.
2-(4-Chlorophenyl)-3-[(E)-[(4-chlorophenyl)methylidene]amino]-7-methyl-1,2,3,4-tetrahydroquinazolin-4-one:
Uniqueness: The presence of the nitro group in 2-(4-chlorophenyl)-3-[(E)-[(4-chlorophenyl)methylidene]amino]-7-nitro-1,2,3,4-tetrahydroquinazolin-4-one makes it unique compared to its analogs. This functional group enhances its reactivity and potential for various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-[(E)-(4-chlorophenyl)methylideneamino]-7-nitro-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N4O3/c22-15-5-1-13(2-6-15)12-24-26-20(14-3-7-16(23)8-4-14)25-19-11-17(27(29)30)9-10-18(19)21(26)28/h1-12,20,25H/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGSDNISNXSKFH-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C(NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C(NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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